2-Tert-butylcyclohexane-1-carboxylic acid
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Overview
Description
2-Tert-butylcyclohexane-1-carboxylic acid is an organic compound with the molecular formula C11H20O2 It is a derivative of cyclohexane, where a tert-butyl group and a carboxylic acid group are attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-tert-butylcyclohexane-1-carboxylic acid typically involves the alkylation of cyclohexane derivatives. One common method is the Friedel-Crafts alkylation, where cyclohexane is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting tert-butylcyclohexane is then oxidized to introduce the carboxylic acid group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale alkylation and oxidation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-Tert-butylcyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of suitable catalysts.
Major Products: The major products formed from these reactions include esters, amides, alcohols, aldehydes, and substituted cyclohexane derivatives.
Scientific Research Applications
2-Tert-butylcyclohexane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reference compound in conformational analysis studies.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a model compound in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism by which 2-tert-butylcyclohexane-1-carboxylic acid exerts its effects depends on the specific application. In chemical reactions, the tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of the compound. The carboxylic acid group can participate in hydrogen bonding and other interactions, affecting the compound’s behavior in biological systems.
Comparison with Similar Compounds
2-Tert-butylcyclohexane-1-carboxylic acid can be compared with other similar compounds such as:
Cyclohexane-1-carboxylic acid: Lacks the tert-butyl group, resulting in different steric and electronic properties.
2-Methylcyclohexane-1-carboxylic acid: Has a smaller methyl group instead of the tert-butyl group, leading to different reactivity and conformational preferences.
4-Tert-butylcyclohexane-1-carboxylic acid: The position of the tert-butyl group affects the compound’s conformational stability and reactivity.
The uniqueness of this compound lies in the combination of the bulky tert-butyl group and the carboxylic acid group, which imparts distinct steric and electronic characteristics to the molecule.
Properties
IUPAC Name |
2-tert-butylcyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-11(2,3)9-7-5-4-6-8(9)10(12)13/h8-9H,4-7H2,1-3H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVPFFBYHXHQMCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCCCC1C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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